

An In-depth Technical Guide to Ethyl 2-Bromo-4-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-Bromo-4-methoxybenzoate

Cat. No.: B572241

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-Bromo-4-methoxybenzoate**, a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. This document details its chemical properties, a detailed synthesis protocol, and its prospective role as a building block in the development of novel therapeutic agents.

Chemical Properties and Data

Ethyl 2-Bromo-4-methoxybenzoate is a substituted benzoic acid ester. The presence of a bromine atom and a methoxy group on the aromatic ring, along with the ethyl ester functionality, makes it a versatile intermediate for further chemical modifications. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Weight	259.10 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1]
CAS Number	1208075-63-1	

Experimental Protocols: Synthesis of Ethyl 2-Bromo-4-methoxybenzoate

The synthesis of **Ethyl 2-Bromo-4-methoxybenzoate** can be achieved via a Fischer esterification reaction, a well-established method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. The following protocol is a standard procedure adapted from similar esterification reactions.^{[2][3]}

Reaction: 2-Bromo-4-methoxybenzoic acid + Ethanol → **Ethyl 2-Bromo-4-methoxybenzoate** + Water

Materials:

- 2-Bromo-4-methoxybenzoic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (H₂SO₄)
- Ethyl acetate
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Glassware for extraction and filtration

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 2-Bromo-4-methoxybenzoic acid in an excess of anhydrous ethanol. For example, for every 1 mole of the carboxylic acid, use approximately 10-20 moles of ethanol to serve as both reactant and solvent, driving the equilibrium towards the product.
- **Catalyst Addition:** While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents). The addition is exothermic and should be done cautiously.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature should be the boiling point of ethanol (approximately 78 °C). Allow the reaction to proceed for several hours (typically 4-24 hours), monitoring the progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
 - Remove the excess ethanol using a rotary evaporator.
 - To the residue, add ethyl acetate to dissolve the crude product.
 - Transfer the ethyl acetate solution to a separatory funnel.
- **Extraction and Washing:**
 - Wash the organic layer sequentially with:
 - Water to remove any remaining ethanol and some acid.
 - Saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be cautious of CO₂ evolution.
 - Brine to remove any remaining water.

- Drying and Concentration:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the filtrate using a rotary evaporator to obtain the crude **Ethyl 2-Bromo-4-methoxybenzoate**.
- Purification:
 - If necessary, the crude product can be further purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure ester.

Applications in Drug Development and Research

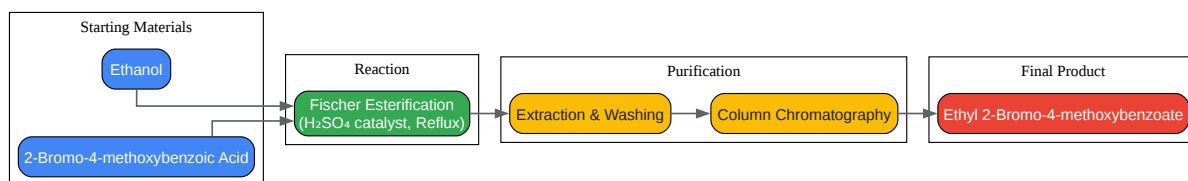
While specific biological activities or direct applications in signaling pathway modulation for **Ethyl 2-Bromo-4-methoxybenzoate** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated and methoxy-substituted aromatic compounds are common scaffolds in medicinal chemistry.

The primary role of **Ethyl 2-Bromo-4-methoxybenzoate** in drug development is likely as a versatile intermediate or building block. The bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding its synthetic utility.

Therefore, this compound is a valuable starting material for the synthesis of more complex molecules that may be investigated for a wide range of therapeutic targets. Its derivatives could potentially be explored for their anticancer, anti-inflammatory, or antimicrobial properties, among others.

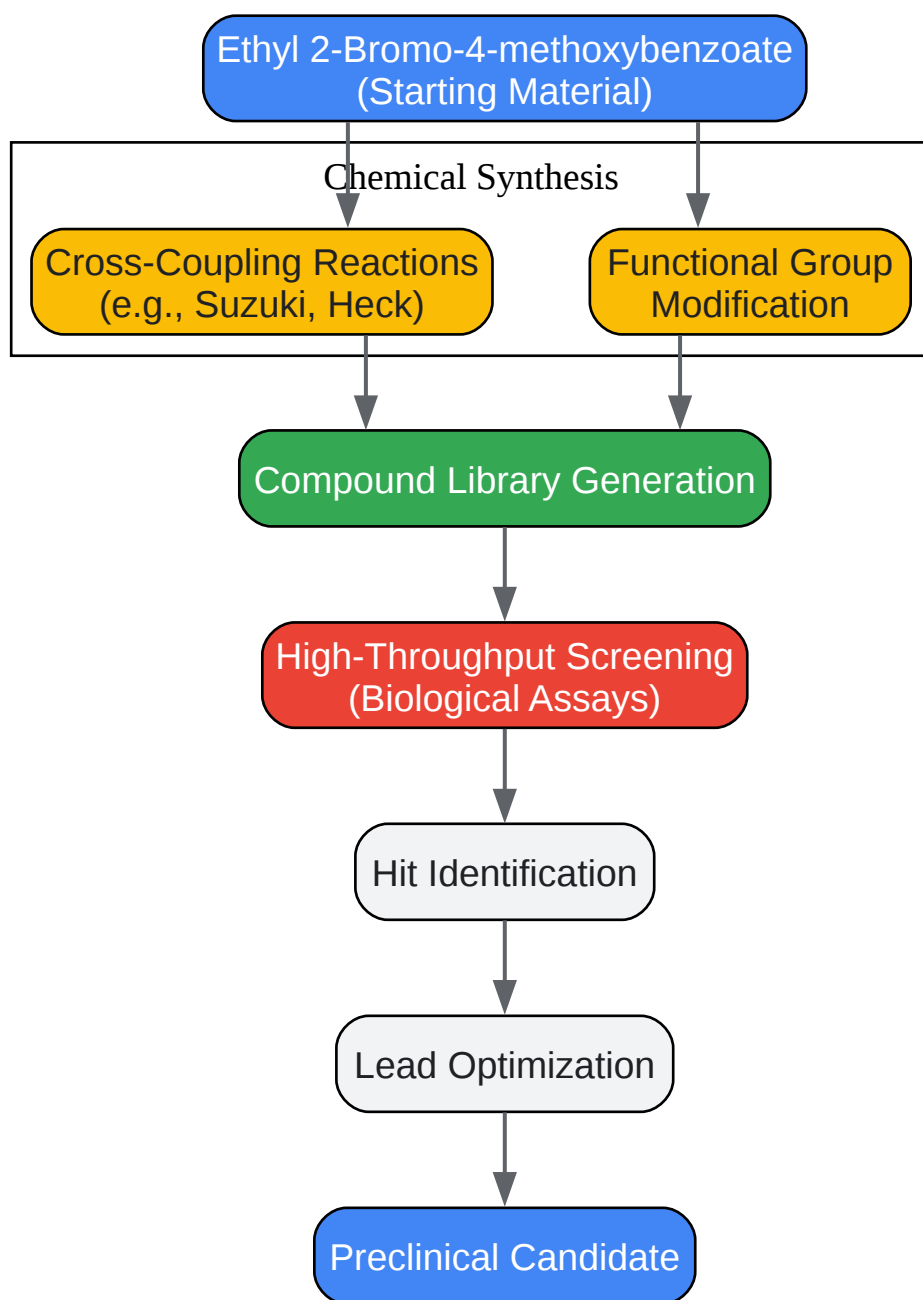
Visualizations

Below are diagrams illustrating the synthesis workflow and the potential role of **Ethyl 2-Bromo-4-methoxybenzoate** in a drug discovery pipeline.



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Caption: Workflow for the synthesis of **Ethyl 2-Bromo-4-methoxybenzoate**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-Bromo-4-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b572241#ethyl-2-bromo-4-methoxybenzoate-molecular-weight]

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